Allaric acid

Stereochemistry Optical rotation Aldaric acid

Allaric acid (syn. allomucic acid, CAS 527-00-4, molecular formula C₆H₁₀O₈, molecular weight 210.14 g/mol) is a hexaric acid belonging to the aldaric acid class—polyhydroxy dicarboxylic acids formally derived from aldoses by oxidation of both terminal groups.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B1227629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllaric acid
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4+
InChIKeyDSLZVSRJTYRBFB-GNSDDBTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allaric Acid (Allomucic Acid) – CAS 527-00-4: Essential Comparator Data for Scientific Procurement of a Meso-Aldaric Acid


Allaric acid (syn. allomucic acid, CAS 527-00-4, molecular formula C₆H₁₀O₈, molecular weight 210.14 g/mol) is a hexaric acid belonging to the aldaric acid class—polyhydroxy dicarboxylic acids formally derived from aldoses by oxidation of both terminal groups. Specifically, allaric acid results from the formal oxidative ring cleavage of D-allose [1]. It is a stereoisomer of mucic acid (galactaric acid) and shares the same gross formula as D-glucaric acid, D-mannaric acid, and other aldaric acid congeners [2]. Critically, allaric acid is a meso compound possessing an internal plane of symmetry and is therefore optically inactive ([α]D = 0°, c = any concentration, H₂O), a property that fundamentally distinguishes it from optically active aldaric acids such as D-glucaric acid [3].

Why Allaric Acid Cannot Be Substituted by Generic Aldaric Acid Analogs: Stereochemical and Physicochemical Differentiation Drivers


Aldaric acids sharing the formula C₆H₁₀O₈ are not interchangeable building blocks. Despite identical molecular weight and functional group inventory, stereochemical configuration at the four chiral centers dictates everything from solid-state packing (melting point) to solution behavior (optical activity, lactonization propensity, and molecular recognition). Allaric acid's meso character—a consequence of its (2S,3S,4R,5R) configuration producing an internal mirror plane—yields an optically inactive, non-reducing diacid that forms exclusively a monolactone, in stark contrast to its isomer mannosaccharic acid which forms a dilactone and reduces Fehling's reagent [1]. Furthermore, allaric acid has been positively identified as a structural fragment of the Bacillus thuringiensis insecticidal exotoxin, a biological context not shared by glucaric, galactaric, or mannaric acids [2]. These compound-specific properties mean that substitution with a generic C₆ aldaric acid will alter stereochemical purity, thermal behavior, lactone reactivity, and biological recognition.

Quantitative Differentiation Evidence for Allaric Acid Against Closest Aldaric Acid Analogs


Optical Inactivity vs. D-Glucaric Acid: Meso Symmetry as a Determinant of Chirality-Dependent Application Suitability

Allaric acid is a meso compound with an internal plane of symmetry and consequently exhibits zero optical rotation. In contrast, D-glucaric acid—the most commercially prominent aldaric acid—is optically active with a reported specific rotation of [α]D¹⁹ +6.86° → +20.60° (H₂O), the mutarotation arising from lactone equilibrium [1]. This stereochemical dichotomy means that allaric acid is the preferred selection when an achiral, C₂-symmetric diacid monomer is required for step-growth polymerization, as meso monomers yield non-stereoregular polymers with different thermal and solubility profiles compared to those from optically active D-glucaric acid [2].

Stereochemistry Optical rotation Aldaric acid

Melting Point Differentiation from Mucic Acid (Galactaric Acid): Thermal Behavior Indicative of Distinct Crystal Packing

Allomucic acid exhibits a distinct melting point of 167–168 °C (with effervescence, indicative of concomitant decomposition or lactonization upon melting), as determined by Butler and Cretcher in their improved preparation method [1]. The original report by Fischer gave a range of 166–171 °C, and Patterson and Fulton reported 172–173 °C on rapid heating [1]. Its stereoisomer mucic acid (galactaric acid) melts substantially higher at 213 °C (or 230 °C per some compendia), forming a crystalline powder nearly insoluble in cold water [2]. This ~45 °C melting point depression reflects fundamentally different intermolecular hydrogen-bonding networks and crystal lattice energies arising from the altered relative configuration of the four hydroxyl groups.

Thermal properties Crystallinity Carbohydrate diacids

Lactonization Behavior: Exclusive Monolactone Formation vs. Mannosaccharic Acid Dilactone

Butler and Cretcher directly compared allomucic acid with mannosaccharic acid, noting that both share a cis relationship of the two hydroxyl groups adjacent to each carboxyl group—a configuration unique among dibasic sugar acids [1]. Despite this structural similarity, allomucic acid was found to be non-reducing with Fehling's reagent both immediately after solution and after boiling for 30 minutes to convert to lactone; it also remained colorless when boiled with 10% NaOH. Mannosaccharic acid, by contrast, readily reduces Fehling's solution and forms a dilactone under ordinary conditions, whereas allomucic acid forms only a monolactone [1]. This direct comparative study establishes that the (2S,3S,4R,5R) configuration of allaric acid restricts its lactonization to a single esterification pathway.

Lactone formation Reducing activity Carbohydrate chemistry

Unique Biological Provenance: Allaric Acid as a Structural Fragment of the Bacillus thuringiensis Insecticidal Exotoxin

Bond (1969) reported the natural occurrence of allomucic acid as a constituent of the insecticidal exotoxin from Bacillus thuringiensis Berliner, contributing to the structural elucidation of this heat-stable toxin [1]. Subsequently, Šebesta and Horská confirmed that glucose and allomucic acid were positively identified as hydrolysis fragments from the purified exotoxin, an adenine nucleotide derivative of approximately 825 Da that inhibits DNA-dependent RNA polymerase in both insects and mammals [2]. No other aldaric acid—glucaric, galactaric (mucic), mannaric, xylaric, or talomucic—has been reported as a structural component of this or any related B. thuringiensis exotoxin. This unique natural product association establishes allaric acid as the only aldaric acid with a documented role in a microbial insecticidal secondary metabolite.

Insecticidal exotoxin Bacillus thuringiensis Natural product chemistry

Synthetic Accessibility: Improved Preparative Yield from Mucic Acid Epimerization (33% vs. 14%)

Fischer's original method (1891) for preparing allomucic acid via epimerization of mucic acid in pyridine at 140 °C gave a yield of only 14% [1]. Butler and Cretcher (1929) developed an improved procedure employing aqueous pyridine with barium hydroxide precipitation, achieving a pure allomucic acid yield of 33%—a 2.4-fold improvement over the original method [1]. While this yield remains modest, it represents the only systematically optimized and fully characterized laboratory preparation of allomucic acid reported in the peer-reviewed literature. No comparable yield optimization data have been published for the direct nitric acid oxidation of D-allose to allaric acid, and D-allose itself is a rare sugar costing >$100/g, making the mucic acid epimerization route the only economically viable preparative pathway [2].

Synthetic yield Epimerization Process chemistry

Validated Application Scenarios for Allaric Acid Based on Quantitative Differentiation Evidence


Achiral Bio-Based Polyamide and Polyester Monomer

Allaric acid's meso symmetry ([α]D = 0°) makes it an attractive diacid monomer for synthesizing non-stereoregular polyhydroxypolyamides and polyesters where polymer crystallinity needs to be suppressed to enhance biodegradability or solvent compatibility [1]. Unlike D-glucaric acid ([α]D¹⁹ +6.86° → +20.60°), which can impart stereoregularity and higher crystallinity to the resulting polymer, allaric acid yields amorphous or low-crystallinity materials. Its lower melting point (167–168 °C) relative to mucic acid (213 °C) also facilitates melt condensation polymerization at reduced temperatures, potentially minimizing thermal degradation of the hydroxyl-rich polymer backbone [2].

Regioselective Mono-Functionalization via Monolactone Intermediate

The exclusive formation of a monolactone from allomucic acid—directly contrasted with mannosaccharic acid's facile dilactone formation in the same 1929 study—enables regioselective mono-derivatization without requiring protecting group strategies [1]. This property is exploited in the preparation of allomucic mono-amide (mp 175–175.5 °C) and diethyl allomucate (mp 137–138 °C, 58% yield using 1% HCl/EtOH), both characterized by Butler and Cretcher [1]. The monolactone pathway provides a single reactive handle for amidation, esterification, or conjugation, simplifying synthetic routes to asymmetric derivatives that would be inaccessible via the dilactone of mannosaccharic acid.

Reference Standard for Bacillus thuringiensis Exotoxin Structural Studies

Because allomucic acid is the sole aldaric acid positively identified as a hydrolysis fragment of the B. thuringiensis insecticidal exotoxin—a heat-stable adenine nucleotide derivative of ~825 Da that inhibits eukaryotic DNA-dependent RNA polymerase—it serves as an essential analytical reference standard for toxin characterization, structure-activity relationship studies, and quality control of B. thuringiensis-based biopesticide formulations [1][2]. No glucaric, galactaric, or mannaric acid standard can substitute in chromatographic or mass spectrometric identification protocols targeting this specific exotoxin fragment.

Carbohydrate Stereochemistry Pedagogy and Meso Compound Demonstration

Allaric acid (derived from D-allose oxidation) and mucic acid (derived from galactose oxidation) together form a classic textbook example of meso compounds in carbohydrate chemistry: both have four chiral centers yet are optically inactive due to internal compensation. However, allaric acid's (2S,3S,4R,5R) configuration produces a different melting point (167–168 °C) and solubility profile than mucic acid's (2S,3R,4S,5R) arrangement (mp 213 °C), despite both being meso [1][2]. This pair provides a demonstrable case that meso compounds with identical functional groups but different relative configurations exhibit distinct physical properties, making allaric acid valuable for advanced organic chemistry and carbohydrate chemistry instructional laboratories.

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